molecular formula C12H15FN2 B13522046 3-{[(2-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropanenitrile

3-{[(2-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropanenitrile

Cat. No.: B13522046
M. Wt: 206.26 g/mol
InChI Key: MXABMSQCPBECEC-UHFFFAOYSA-N
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Description

3-{[(2-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropanenitrile is an organic compound with the molecular formula C12H15FN2 This compound is characterized by the presence of a fluoro-substituted phenyl group, a methyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropanenitrile typically involves the reaction of 2-fluoro-4-methylbenzylamine with 2-methylpropanenitrile under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The fluoro and methyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoro-substituted benzoic acids, while reduction can produce amines.

Scientific Research Applications

3-{[(2-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropanenitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(2-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methylphenylboronic acid
  • 2-Fluoro-4-methylaniline
  • 4-Fluoro-3-methylphenol

Uniqueness

Compared to similar compounds, 3-{[(2-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C12H15FN2

Molecular Weight

206.26 g/mol

IUPAC Name

3-[(2-fluoro-4-methylphenyl)methylamino]-2-methylpropanenitrile

InChI

InChI=1S/C12H15FN2/c1-9-3-4-11(12(13)5-9)8-15-7-10(2)6-14/h3-5,10,15H,7-8H2,1-2H3

InChI Key

MXABMSQCPBECEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CNCC(C)C#N)F

Origin of Product

United States

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